molecular formula C16H16N2O4 B5227319 N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]

N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]

Cat. No.: B5227319
M. Wt: 300.31 g/mol
InChI Key: IRUNFMGDFJAVEQ-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide], also known as EFAD, is a synthetic compound that has been widely used in scientific research due to its unique properties. EFAD is a bisacrylamide derivative that contains two furyl groups, which gives it the ability to form stable complexes with metal ions. This property has made EFAD a valuable tool for studying metal ion-dependent biological processes.

Mechanism of Action

N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] acts as a chelating agent for metal ions by forming stable complexes with them. These complexes can then be used to study the role of metal ions in biological processes. N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and zinc.
Biochemical and physiological effects:
N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, it should be noted that N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] is a synthetic compound and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] in lab experiments is its ability to form stable complexes with metal ions. This property allows researchers to study metal ion-dependent biological processes in a controlled environment. However, one of the limitations of N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] is that it is a synthetic compound and may not accurately mimic the behavior of metal ions in biological systems.

Future Directions

There are several future directions for research involving N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]. One area of interest is the development of new metal ion sensors using N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]. Another area of interest is the study of metal ion-dependent enzymes and their mechanisms of action using N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]. Finally, N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] could be used to study the role of metal ions in disease processes, such as cancer and neurodegenerative diseases.

Synthesis Methods

N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] can be synthesized using a simple two-step reaction. The first step involves the reaction of ethylenediamine with acryloyl chloride to form N,N'-1,2-ethanediylbis(acrylamide). The second step involves the reaction of this intermediate with furfurylamine to form N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]. The overall yield of this reaction is high, making it an efficient method for synthesizing N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide].

Scientific Research Applications

N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] has been widely used in scientific research as a chelating agent for metal ions. It has been used to study the role of metal ions in biological processes such as DNA replication, transcription, and translation. N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] has also been used to study metal ion-dependent enzymes and their mechanisms of action. In addition, N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide] has been used to develop metal ion sensors for environmental monitoring and medical diagnostics.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(7-5-13-3-1-11-21-13)17-9-10-18-16(20)8-6-14-4-2-12-22-14/h1-8,11-12H,9-10H2,(H,17,19)(H,18,20)/b7-5+,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUNFMGDFJAVEQ-KQQUZDAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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